4,5-dibromo-N-(2-chlorophenyl)thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C11H6Br2ClNOS |
|---|---|
Molecular Weight |
395.50 g/mol |
IUPAC Name |
4,5-dibromo-N-(2-chlorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H6Br2ClNOS/c12-6-5-9(17-10(6)13)11(16)15-8-4-2-1-3-7(8)14/h1-5H,(H,15,16) |
InChI Key |
DRAJDNPIJWSEGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(S2)Br)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Bromination of Thiophene-2-Carboxylic Acid
The synthesis begins with thiophene-2-carboxylic acid , which undergoes dibromination at positions 4 and 5. Electrophilic bromination is achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dimethylformamide, DMF) under reflux. Alternatively, molecular bromine (Br₂) in acetic acid with iron(III) bromide (FeBr₃) as a catalyst can be employed.
- Substrate : Thiophene-2-carboxylic acid (1 equiv).
- Brominating agent : NBS (2.2 equiv).
- Solvent : DMF/THF (1:1, v/v).
- Temperature : 80°C, 12–24 hours.
- Yield : ~70–85% (theoretical).
The electron-withdrawing carboxylic acid group directs bromination to the meta positions (4 and 5), yielding 4,5-dibromothiophene-2-carboxylic acid .
Conversion to Acid Chloride
The dibrominated acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. This step is typically conducted under anhydrous conditions at 0–5°C, followed by warming to room temperature.
- Substrate : 4,5-Dibromothiophene-2-carboxylic acid (1 equiv).
- Reagent : SOCl₂ (3 equiv).
- Solvent : Dichloromethane (DCM).
- Temperature : Reflux, 2 hours.
- Yield : >90%.
Amidation with 2-Chloroaniline
The acid chloride reacts with 2-chloroaniline in the presence of a base (e.g., pyridine or triethylamine) to form the target amide.
- Substrate : 4,5-Dibromothiophene-2-carbonyl chloride (1 equiv).
- Amine : 2-Chloroaniline (1.2 equiv).
- Base : Pyridine (2 equiv).
- Solvent : DCM, 0°C to room temperature.
- Yield : 75–80%.
Synthetic Route 2: Amidation Followed by Bromination
Regioselective Dibromination
The amide undergoes bromination at positions 4 and 5. The electron-withdrawing carboxamide group directs electrophilic substitution to the meta positions.
Optimized Bromination Protocol :
- Substrate : N-(2-Chlorophenyl)thiophene-2-carboxamide (1 equiv).
- Brominating agent : NBS (2.2 equiv).
- Solvent : DMF/THF (1:1).
- Catalyst : None required.
- Temperature : 80°C, 12 hours.
- Yield : 68–72%.
- Reagent : Br₂ (2.1 equiv) in acetic acid.
- Catalyst : FeBr₃ (0.1 equiv).
- Temperature : 0°C to room temperature.
- Yield : 65–70%.
Comparative Analysis of Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Bromination Step | Early (carboxylic acid stage) | Late (amide stage) |
| Regioselectivity Control | Moderate (directed by -COOH) | High (directed by -CONHR) |
| Yield | 70–85% (acid) → 75–80% (amide) | 68–72% (amide) |
| Purity | Requires careful purification | Fewer byproducts |
| Scalability | Suitable for large-scale | Limited by bromination efficiency |
Key Observations :
- Route 2 offers better regioselectivity due to the strong meta-directing effect of the amide group.
- Route 1 is preferable for industrial-scale synthesis, as bromination of carboxylic acids is more economical.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-N-(2-chlorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiophene derivative with fewer bromine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include partially or fully de-brominated thiophene derivatives.
Scientific Research Applications
4,5-Dibromo-N-(2-chlorophenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 4,5-dibromo-N-(2-chlorophenyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Core Structural Similarities and Substituent Variations
All analogs share the 4,5-dibromothiophene-2-carboxamide backbone, but differ in the N-linked substituent. Key analogs include:
Physicochemical and Spectral Properties
- Quinoline derivative : $ ^1H $ NMR (CDCl₃) shows aromatic protons at δ 7.38–8.72 ppm, confirming quinoline-thiophene conjugation.
- Compound 11b : IR spectra (1681 cm⁻¹) indicate a strong carboxamide C=O stretch. HMRS (ESI) confirms [M+H]⁺ = 440.8851.
Critical Analysis of Substituent Effects
- Steric Effects : Ortho-substituents (e.g., 2-chlorophenyl) introduce steric hindrance, which may reduce rotational freedom and improve target selectivity.
- Biological Target Specificity: Aromatic substituents (e.g., bromophenyl, quinoline) favor membrane-associated targets (e.g., disinfectants, CNS drugs). Heterocyclic substituents (e.g., imidazopyrimidine) enhance kinase or enzyme inhibition via π-π stacking or hydrogen bonding.
Q & A
Q. What are the optimized synthetic routes for 4,5-dibromo-N-(2-chlorophenyl)thiophene-2-carboxamide, and how do reaction conditions influence yield?
Methodological Answer : Synthesis typically involves coupling a brominated thiophene-2-carbonyl chloride with 2-chloroaniline. For analogous thiophene carboxamides, refluxing equimolar reagents in acetonitrile (1–2 hours) followed by solvent evaporation yields crystalline products . Column chromatography (e.g., dichloromethane/ethyl acetate, 9:1) or recrystallization (methanol) is used for purification, with yields ranging from 27% to 50% depending on substituent steric effects . Optimization should focus on solvent choice (polar aprotic solvents improve solubility) and stoichiometric ratios to minimize byproducts.
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer : Use multi-modal characterization:
- NMR : and NMR should confirm aromatic protons (δ 7.2–7.6 ppm for thiophene and phenyl groups) and carboxamide carbonyl (δ ~160 ppm) .
- HRMS : Exact mass analysis (e.g., calculated vs. observed [M+H]) validates molecular composition .
- IR : Stretching bands for C=O (~1650 cm) and N-H (~3300 cm) confirm amide bond formation .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability. For related carboxamides, melting points >190°C suggest moderate thermal resilience . Store in inert atmospheres (argon) at -20°C to prevent halogen bond degradation. Solubility in DMSO or DMF ensures long-term stability in solution .
Advanced Research Questions
Q. How do halogen substituents (Br, Cl) influence the compound’s electronic structure and bioactivity?
Methodological Answer : Computational modeling (DFT) reveals bromine’s electron-withdrawing effect increases electrophilicity, potentially enhancing interactions with biological targets. Compare with non-halogenated analogs using:
- HOMO-LUMO gaps : Halogens lower energy gaps, improving reactivity .
- Docking studies : Bromine’s size may sterically hinder binding in some enzymes while enhancing it in others (e.g., cytochrome P450) . Experimental validation via enzymatic assays (e.g., IC against bacterial targets) is critical .
Q. How can contradictions in reported antibacterial activity data be resolved?
Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, solvent choice). Standardize protocols:
- Use broth microdilution (CLSI guidelines) with consistent inoculum sizes .
- Control for solvent effects (e.g., DMSO ≤1% v/v).
- Validate via time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
Q. What computational tools predict human aldehyde oxidase (AO) metabolism of this compound?
Methodological Answer : Leverage QSAR models trained on AO substrate databases. Key parameters include:
- Molecular descriptors : Topological polar surface area (TPSA), halogen count .
- Metabolic site prediction : Bromine at C4/C5 may direct oxidation to sulfoxide derivatives. Validate with in vitro AO incubation studies and LC-MS metabolite profiling .
Q. How does crystal packing influence solubility and bioavailability?
Methodological Answer : Single-crystal X-ray diffraction reveals weak intermolecular interactions (C–H⋯O/S) that affect solubility. For example, planar thiophene-phenyl dihedral angles (~8–14°) promote π-π stacking, reducing aqueous solubility . Co-crystallization with solubilizing agents (e.g., cyclodextrins) or salt formation (e.g., hydrochloride) can mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
